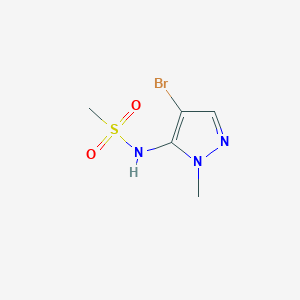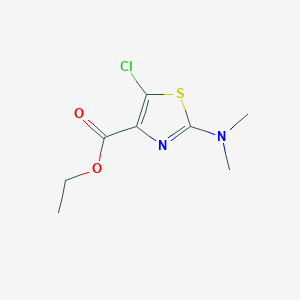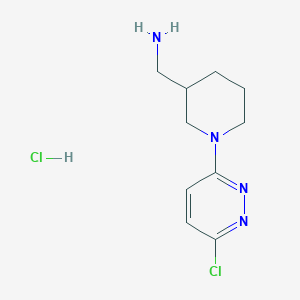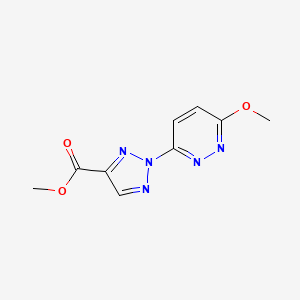
1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyridine ring substituted with a methylamino group and a pyrrolidine ring
准备方法
The synthesis of 1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild conditions. The reaction conditions are generally mild and environmentally benign, making it suitable for industrial production.
化学反应分析
1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be functionalized with different substituents.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
N-(Pyridin-2-yl)amides: These compounds are known for their medicinal applications and can be synthesized from similar starting materials.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and pyrrolidine rings, which confer distinct chemical and biological properties.
属性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
1-[2-[2-methyl-6-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H19N3O/c1-9-11(6-7-13(14-3)15-9)12-5-4-8-16(12)10(2)17/h6-7,12H,4-5,8H2,1-3H3,(H,14,15) |
InChI 键 |
ZYKKKGBUMIXPTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)NC)C2CCCN2C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B11799585.png)


